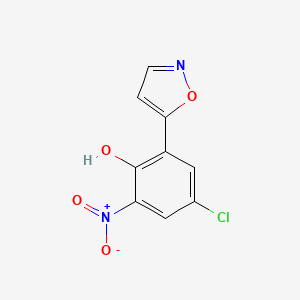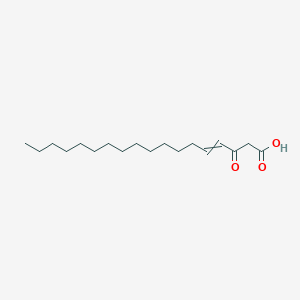![molecular formula C16H17NO2 B14210869 Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- CAS No. 629628-32-6](/img/structure/B14210869.png)
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dimethylpyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the pyridinyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridinyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinyl group can engage in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in the synthesis of pharmaceuticals and as a flavoring agent.
Ethanone, 1-(4-methylphenyl)-: Commonly used in the production of fragrances and as an intermediate in organic synthesis.
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Utilized in the synthesis of polymers and as a chemical intermediate.
Uniqueness
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- stands out due to its unique combination of a methoxyphenyl group and a dimethylpyridinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
629628-32-6 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-[4-(4-methoxyphenyl)-2,6-dimethylpyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H17NO2/c1-10-9-15(16(12(3)18)11(2)17-10)13-5-7-14(19-4)8-6-13/h5-9H,1-4H3 |
Clé InChI |
NAPPYYRNYHIHBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)C(=O)C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


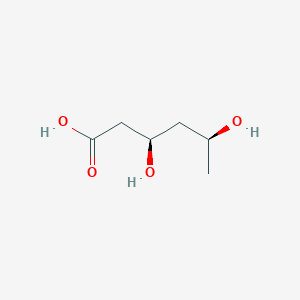
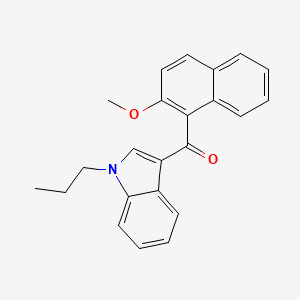
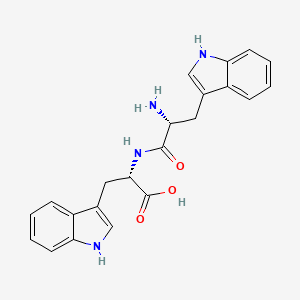
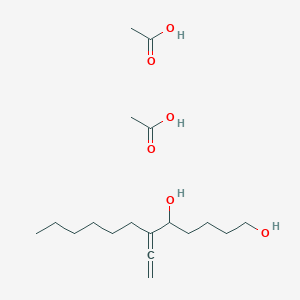
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
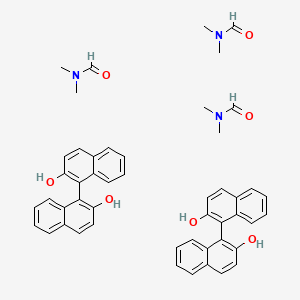

![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
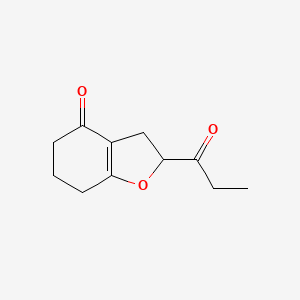
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
